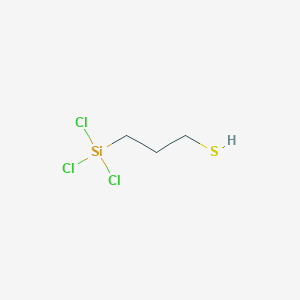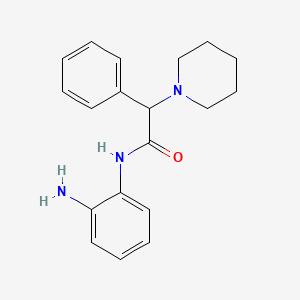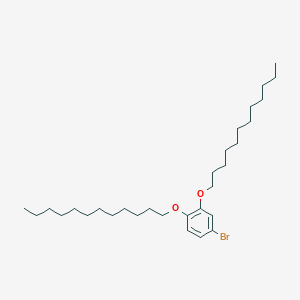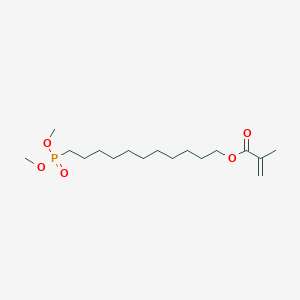
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties. It is a phosphoramidate ester that has garnered attention for its potential applications in various scientific fields. The compound’s structure includes a dimethoxyphosphoryl group attached to an undecyl chain, which is further connected to a 2-methylprop-2-enoate moiety.
Vorbereitungsmethoden
The synthesis of 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate typically involves the reaction of 11-bromoundecanol with dimethyl phosphite, followed by esterification with methacrylic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate has been used in various scientific studies due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent for the synthesis of phosphoramidate derivatives, which are valuable in studying various chemical processes.
Biology: The compound has been investigated for its potential to inhibit acetylcholinesterase activity, making it a candidate for studying nervous system functions.
Medicine: Research is ongoing to explore its potential as a drug or biocide, given its unique structure and reactivity.
Industry: The compound’s stability and ease of handling make it useful in industrial applications, particularly in the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate involves its role as a nucleophile in reactions with electrophiles. It forms a phosphoramidate linkage with the electrophile, resulting in the formation of a new carbon-phosphorus bond. This mechanism is particularly useful in the synthesis of various phosphoramidate derivatives. The compound is also known to inhibit acetylcholinesterase activity, which is a key enzyme in the nervous system.
Vergleich Mit ähnlichen Verbindungen
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate: This compound has a shorter ethyl chain compared to the undecyl chain in this compound, which affects its reactivity and applications.
(Dimethoxyphosphoryl)methyl methacrylate: This compound has a methyl group instead of an undecyl chain, leading to different chemical properties and uses. The uniqueness of this compound lies in its longer undecyl chain, which provides distinct physical and chemical properties compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
727415-30-7 |
|---|---|
Molekularformel |
C17H33O5P |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
11-dimethoxyphosphorylundecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H33O5P/c1-16(2)17(18)22-14-12-10-8-6-5-7-9-11-13-15-23(19,20-3)21-4/h1,5-15H2,2-4H3 |
InChI-Schlüssel |
IHPOGOKZOZOLNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCCCCCCCCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




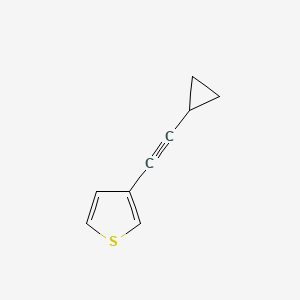
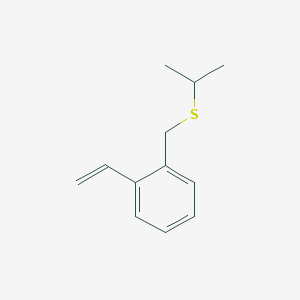
![N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14112161.png)
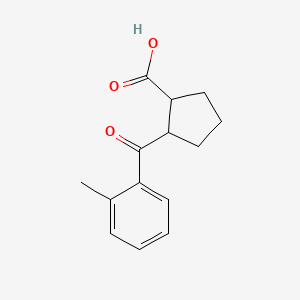
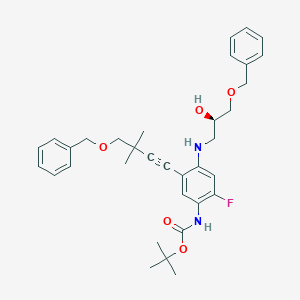
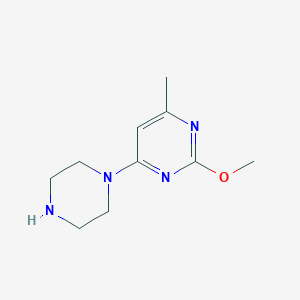
![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14112186.png)
![3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)
